molecular formula C17H14ClN3O B4824741 1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE

1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE

Cat. No.: B4824741
M. Wt: 311.8 g/mol
InChI Key: GOPPLMDBTNWQBA-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core fused with an imidazole ring, and a chlorophenylmethyl group attached to the nitrogen atom of the imidazole ring.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-chlorobenzylamine with 2-aminobenzamide to form the quinazolinone core. This intermediate is then reacted with glyoxal in the presence of an acid catalyst to form the imidazole ring, resulting in the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted quinazolinone and imidazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria.

    Medicine: The compound has been investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cell proliferation and survival, such as tyrosine kinases and topoisomerases. By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and induction of apoptosis in cancer cells. Additionally, the compound may interact with bacterial cell membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE can be compared with other similar compounds, such as:

    Quinazolinone derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities, such as anticancer and antimicrobial properties.

    Imidazole derivatives: These compounds contain the imidazole ring and are known for their broad range of biological activities, including antifungal and antiviral properties.

The uniqueness of this compound lies in its combined structure of quinazolinone and imidazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-14-7-3-1-5-12(14)11-20-9-10-21-16(22)13-6-2-4-8-15(13)19-17(20)21/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPPLMDBTNWQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N=C2N1CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE
Reactant of Route 2
1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE
Reactant of Route 3
1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE
Reactant of Route 4
Reactant of Route 4
1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE
Reactant of Route 5
Reactant of Route 5
1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE
Reactant of Route 6
1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE

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